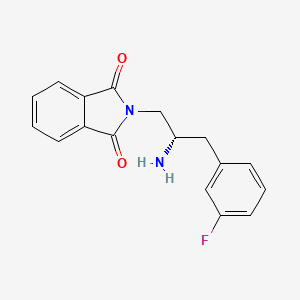

(S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c18-12-5-3-4-11(8-12)9-13(19)10-20-16(21)14-6-1-2-7-15(14)17(20)22/h1-8,13H,9-10,19H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLDWVQVTSBBHQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=CC=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of Isoindoline-1,3-dione Core

One common approach involves refluxing phthalic anhydride with amino acid derivatives in glacial acetic acid to form isoindoline-1,3-dione intermediates. For example, refluxing phthalic anhydride with glycine at 120 °C for 8 hours in acetic acid yields 2-(1,3-dioxoisoindolin-2-yl)acetic acid derivatives, which serve as key intermediates for further functionalization.

Amidation and Side-Chain Introduction

Amidation reactions using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) facilitate the attachment of aminoalkyl substituents to the isoindoline core. For instance, reacting 2-(1,3-dioxoisoindolin-2-yl)acetic acid with aminomethylpyridine derivatives in chloroform at room temperature for 15-24 hours yields the corresponding amides with high purity.

Use of Potassium Phthalimide for Nucleophilic Substitution

Potassium phthalimide is frequently employed to introduce the isoindoline-1,3-dione moiety via nucleophilic substitution of halogenated precursors. Conditions typically involve stirring the mixture in polar aprotic solvents like DMF at elevated temperatures (e.g., 100 °C) for several hours (3-10 h), followed by aqueous workup and crystallization to isolate the product with yields ranging from 87% to over 90%.

Stereoselective Synthesis and Enantiomeric Control

The (S)-configuration in the target compound is achieved by starting from chiral building blocks such as (S)-glycidyl phthalimide or (S)-amino alcohol derivatives. Reactions are conducted under controlled temperature (65-70 °C) and solvent conditions (methanol/water mixtures) to preserve stereochemistry and avoid racemization. For example, coupling (S)-glycidyl phthalimide with 4-(4-aminophenyl)morpholinone in methanol-water at 65-70 °C for 32 hours yields chiral isoindoline derivatives with up to 92% yield.

Representative Data Table of Preparation Conditions and Yields

Detailed Research Findings and Notes

Deprotection Steps: When hydroxyl protecting groups are used during synthesis, deprotection is performed with Lewis acids such as BCl3 or BBr3 under acidic conditions to regenerate free hydroxyl groups without racemization.

Base and Solvent Selection: Organic bases like triethylamine and solvents such as acetic acid or DMF are critical for promoting amidation and nucleophilic substitution reactions with high efficiency.

Temperature Control: Elevated temperatures (100-120 °C) are often necessary to drive ring closure and substitution reactions to completion, but careful control is required to maintain stereochemical integrity.

Purification: Crystallization from aqueous or organic solvents and filtration under vacuum are standard for isolating the final isoindoline-1,3-dione derivatives with high purity.

The preparation of (S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione involves multi-step synthesis starting from phthalic anhydride derivatives, followed by stereoselective introduction of the aminoalkyl side chain. Key methods include:

- Reflux condensation of phthalic anhydride with amino acids or related compounds.

- Carbodiimide-mediated amidation for side-chain attachment.

- Nucleophilic substitution using potassium phthalimide under reflux in polar aprotic solvents.

- Use of chiral precursors and controlled conditions to ensure (S)-enantiomeric purity.

- Acidic deprotection steps to remove protecting groups without compromising stereochemistry.

These methods collectively provide a robust and efficient route to the target compound with yields generally above 85% and high stereochemical fidelity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Chemical Formula : C17H16ClFN2O2

- Molecular Weight : 334.77 g/mol

- CAS Number : 1202237-87-3

- Synonyms :

- (S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione hydrochloride

- 2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione hydrochloride

Structural Characteristics

The compound features an isoindoline core structure with an amino group and a fluorinated phenyl substituent. This unique configuration contributes to its biological activity and interaction with various biological targets.

Pharmacological Research

(S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione has been investigated for its potential as a pharmacological agent. Its structural similarity to known drugs suggests it may act on similar biological pathways.

Case Study: Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibits cell proliferation in breast and lung cancer models, suggesting its potential as an anticancer agent .

Neuropharmacology

Research into the neuropharmacological effects of (S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione has shown promise in modulating neurotransmitter systems.

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal reported that the compound has neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's. It was found to enhance neuronal survival and reduce oxidative stress markers .

Biochemical Research

The compound's ability to interact with specific receptors makes it a valuable tool in biochemical research.

Case Study: Enzyme Inhibition

Research has demonstrated that (S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione inhibits certain enzymes involved in metabolic pathways related to cancer and inflammation. This inhibition can lead to reduced levels of inflammatory mediators, highlighting its therapeutic potential .

Table 1: Summary of Biological Activities

Table 2: Chemical Suppliers and Pricing

| Supplier | Product Description | Price (USD) |

|---|---|---|

| Crysdot | (S)-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione hydrochloride 95% (100 mg) | $87 |

| Alichem | (S)-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 95+% (250 mg) | $190.80 |

| Chemenu | (S)-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 95+% (1 g) | $421 |

Wirkmechanismus

The mechanism of action of (S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Isoindoline-1,3-dione Derivatives

The following table highlights key structural and synthetic differences between the target compound and similar derivatives:

Physicochemical Properties

| Property | Target Compound | (R)-3-Chlorophenyl Analog | 2-Cyclopropyl Derivative (2f) | 5-Fluoroindole Derivative (215e) |

|---|---|---|---|---|

| Molecular Weight | 298.31 | 314.77 | 189.21 | 324.32 |

| Melting Point (°C) | Not reported | Not reported | 78–142 (range for analogs) | Not reported |

| Solubility | -20°C storage | Likely lipophilic | Varies (solid/ oil) | Depends on indole hydrophobicity |

| Key Functional Groups | −NH₂, −F | −Cl | Cyclopropyl | Indole, −F |

Biologische Aktivität

(S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione, also known as 2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C17H16ClFN2O2

- Molecular Weight : 334.77 g/mol

- CAS Number : 1202237-87-3

Anticancer Activity

Recent studies have demonstrated that (S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione exhibits significant anticancer properties. The National Cancer Institute (NCI) conducted a screening of this compound against a panel of approximately 60 human tumor cell lines. The results indicated:

- Mean GI50/TGI Values : 15.72 µM / 50.68 µM

- Most Sensitive Cell Lines :

These findings suggest that the compound may be particularly effective against specific types of cancers, warranting further investigation into its mechanisms of action and therapeutic potential.

Structure-Activity Relationship (SAR)

The structure of (S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione plays a crucial role in its biological activity. Modifications to the chemical structure can significantly affect its potency and selectivity. Key observations include:

- Amino Group Positioning : The positioning of the amino group on the propyl chain is vital for maintaining activity.

- Fluorine Substitution : The presence of the fluorine atom on the phenyl ring enhances lipophilicity and may improve cellular uptake.

- Isoindoline Core : The isoindoline structure is essential for interaction with biological targets, as indicated by various docking studies .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Inhibition Studies : In vitro assays have shown that the compound inhibits cell proliferation in a dose-dependent manner across multiple cancer cell lines.

- Mechanistic Insights : Preliminary mechanistic studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, although further research is needed to elucidate the exact mechanisms .

- Pharmacokinetic Properties : Evaluations using SwissADME indicate favorable drug-like properties, including good solubility and permeability profiles, which are critical for therapeutic applicability .

Q & A

Q. Methodological Considerations :

Q. Table 1. Synthetic Route Comparison

| Route | Key Starting Materials | Steps | Yield* | Reference |

|---|---|---|---|---|

| 1 | (S)-Epichlorohydrin, phthalimide | N-Alkylation | 71% | |

| 2 | Chiral epoxide, 3-fluoroaniline | Epoxide ring-opening | 82% |

*Yields based on structurally analogous compounds.

How can researchers optimize enantiomeric excess (ee) in the synthesis of this chiral compound?

Q. Advanced

- Chiral Pool Strategy : Begin with enantiopure precursors like (S)-epichlorohydrin to avoid racemization during alkylation .

- Stereoselective Catalysis : Organocatalytic methods (e.g., asymmetric hydrogenation) can enhance ee; however, no direct evidence exists for this compound.

- Crystallographic Validation : Use single-crystal X-ray diffraction (SHELXL) to confirm absolute configuration post-synthesis .

- Reaction Monitoring : Employ chiral HPLC (e.g., Chiralpak® columns) with mobile phases like hexane/isopropanol (90:10) to quantify ee .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Basic

- NMR Spectroscopy : H and C NMR (400–600 MHz) resolve aromatic protons (δ 7.2–8.1 ppm) and fluorophenyl groups (δ 6.8–7.1 ppm) .

- X-ray Crystallography : SHELXL refines crystal structures, while ORTEP-3 visualizes molecular geometry (e.g., bond angles, dihedral strains) .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] = 329.12) .

How should researchers address conflicting crystallographic data during structural validation?

Q. Advanced

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals and validate data .

- Cross-Validation : Compare multiple datasets (e.g., synchrotron vs. lab-source) to resolve ambiguities in electron density maps .

- Software Tools : PLATON’s ADDSYM checks for missed symmetry, reducing overinterpretation of pseudosymmetry .

What role does this compound play in pharmaceutical development?

Q. Basic

- Intermediate for Rivaroxaban : Serves as a chiral building block in synthesizing anticoagulants, leveraging its fluorophenyl group for target binding .

- Structure-Activity Relationship (SAR) : Analogous isoindoline-dione derivatives exhibit anti-Alzheimer and anticancer properties, suggesting potential for lead optimization .

What analytical methods ensure chiral purity and batch consistency?

Q. Advanced

- Chiral HPLC : Use Daicel® Chiralpak IA-3 columns (4.6 × 250 mm, 5 µm) with isocratic elution (hexane:ethanol = 70:30, 1.0 mL/min) to achieve baseline separation (R > 2.0) .

- Polarimetry : Measure specific rotation ([α]_D$$^{20} = +15° to +20° in methanol) to confirm enantiopurity .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) to ensure storage suitability .

What mechanistic insights explain the stereochemical outcomes in its synthesis?

Q. Advanced

- Epoxide Ring-Opening : Nucleophilic attack by the amine occurs at the less hindered carbon of the chiral epoxide, retaining (S)-configuration via Walden inversion .

- Steric Effects : Bulky phthalimide groups direct regioselective alkylation, minimizing side reactions .

- Solvent Influence : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reaction rates and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.